molecular formula C5H6O2S2 B14644454 3-Hydroxy-4-(sulfanylmethyl)thiophen-2(5H)-one CAS No. 52987-70-9

3-Hydroxy-4-(sulfanylmethyl)thiophen-2(5H)-one

Katalognummer: B14644454
CAS-Nummer: 52987-70-9
Molekulargewicht: 162.2 g/mol
InChI-Schlüssel: TVAMMSJNYRYCGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy-4-(sulfanylmethyl)thiophen-2(5H)-one is an organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This specific compound is characterized by the presence of a hydroxyl group, a sulfanylmethyl group, and a ketone group attached to the thiophene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-(sulfanylmethyl)thiophen-2(5H)-one can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxythiophene-2(5H)-one with a suitable sulfanylmethylating agent under controlled conditions. The reaction typically requires the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxy-4-(sulfanylmethyl)thiophen-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The sulfanylmethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted thiophenes with various functional groups.

Wissenschaftliche Forschungsanwendungen

3-Hydroxy-4-(sulfanylmethyl)thiophen-2(5H)-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Hydroxy-4-(sulfanylmethyl)thiophen-2(5H)-one involves its interaction with specific molecular targets and pathways The hydroxyl and sulfanylmethyl groups play a crucial role in its reactivity and binding affinity The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Hydroxythiophene-2(5H)-one: Lacks the sulfanylmethyl group.

    4-(Sulfanylmethyl)thiophen-2(5H)-one: Lacks the hydroxyl group.

    3-Hydroxy-4-methylthiophen-2(5H)-one: Contains a methyl group instead of a sulfanylmethyl group.

Uniqueness

3-Hydroxy-4-(sulfanylmethyl)thiophen-2(5H)-one is unique due to the presence of both hydroxyl and sulfanylmethyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and versatility in various chemical reactions and research applications.

Eigenschaften

CAS-Nummer

52987-70-9

Molekularformel

C5H6O2S2

Molekulargewicht

162.2 g/mol

IUPAC-Name

4-hydroxy-3-(sulfanylmethyl)-2H-thiophen-5-one

InChI

InChI=1S/C5H6O2S2/c6-4-3(1-8)2-9-5(4)7/h6,8H,1-2H2

InChI-Schlüssel

TVAMMSJNYRYCGU-UHFFFAOYSA-N

Kanonische SMILES

C1C(=C(C(=O)S1)O)CS

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.